molecular formula C6H5BrClNO B1283119 5-Bromo-4-chloro-2-methylpyridine 1-oxide CAS No. 103971-43-3

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Cat. No. B1283119
M. Wt: 222.47 g/mol
InChI Key: IZXSYVQEPYNCMC-UHFFFAOYSA-N
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Patent
US08481738B2

Procedure details

5-Bromo-2-methyl-4-nitropyridine oxide (7.0 g, 30 mmol) was refluxed in conc. HCl (80 mL) for 16 hrs. The mixture was allowed to cool to room temperature, partially concentrated and then neutralized by NaOH (10N) to pH 7. The crude was partitioned between CHCl3 and water. The organic solution was separated, dried and concentrated to yield 5-bromo-4-chloro-2-methylpyridine oxide as a white solid (6.71 g). MS [M+H]+: 223.7; tR=1.91 min. (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N+]([O-])=O)=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1.[ClH:13]>>[Br:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
CUSTOM
Type
CUSTOM
Details
The crude was partitioned between CHCl3 and water
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=[N+](C1)[O-])C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.